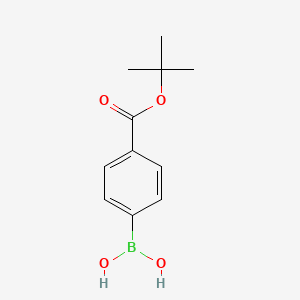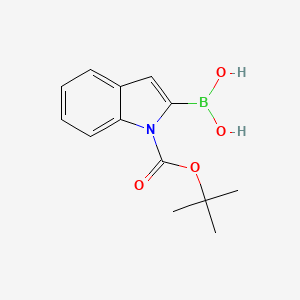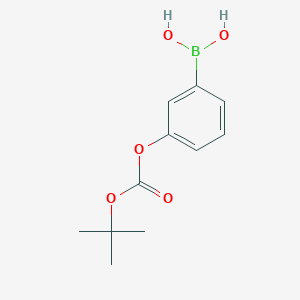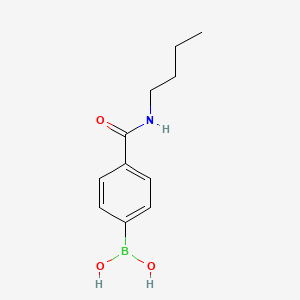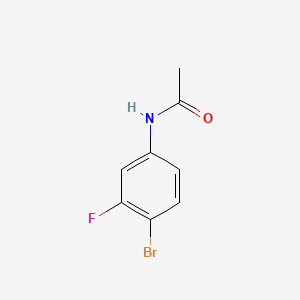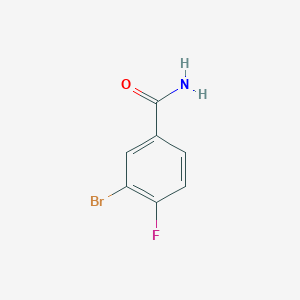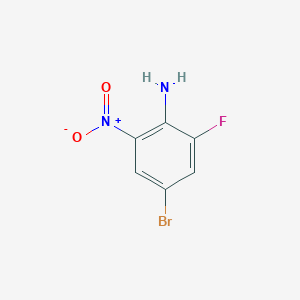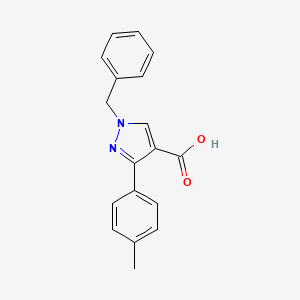
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are a class of organic compounds that have garnered significant interest due to their diverse pharmacological activities and potential applications in various fields of chemistry and medicine. The compound "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" is a specific pyrazole derivative that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with β-diketones, β-ketoesters, or other suitable precursors. For instance, the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione resulted in the formation of a related compound with good yield . Similarly, the synthesis of various pyrazole derivatives has been achieved through reactions with hydroxylamines, carbazates, and other reagents, leading to a range of substituted pyrazoles . These methods could potentially be adapted for the synthesis of "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as IR, NMR, mass spectrometry, and X-ray diffraction. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group and specific bond angles and lengths . The molecular geometry and electronic structure have also been calculated using computational methods such as Hartree–Fock and density functional theory, providing detailed insights into the molecular conformation and stability . These studies highlight the importance of hydrogen bonding and other non-covalent interactions in determining the molecular arrangement and properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and reactions with metal ions. The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the electron density and steric hindrance. For instance, a pyrazole derivative has been used as a reagent for the spectrophotometric determination of trace metal ions, demonstrating its potential in analytical chemistry . The reactivity patterns observed in these studies can provide a basis for predicting the behavior of "1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid" in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different functional groups can influence properties such as solubility, thermal stability, and reactivity. For example, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, indicating good stability under certain conditions . Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied to understand the reactivity and interaction of pyrazole derivatives with other molecules . These properties are essential for the design and application of pyrazole-based compounds in various fields.
科学的研究の応用
Synthesis and Functionalization
Synthesis of Derivatives : This compound can be transformed into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating versatility in chemical synthesis (Yıldırım & Kandemirli, 2006).
Formation of Different Products : Different products, such as 3H-imidazo[4,5-b] pyridine derivative, can be formed from this compound, indicating its potential for creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).
Reaction Mechanism Study : The reaction mechanism of this compound with other chemicals has been studied, providing insights into its chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).
Molecular Structure and Characterization
Structural Analysis : The structure of various synthesized compounds from this acid has been determined, aiding in understanding its chemical properties (Korkusuz & Yıldırım, 2010).
Molecular Conformation Studies : Studies have been conducted to understand the molecular conformation and hydrogen bonding of derivatives of this compound (Asma et al., 2018).
Applications in Material Science
Corrosion Inhibition : Derivatives of this compound have been evaluated as corrosion inhibitors for steel, demonstrating its potential in material science applications (Herrag et al., 2007).
Ionization Constants Study : The ionization constants of pyrazole carboxylic acids, including derivatives of this compound, have been studied, which is crucial for understanding its behavior in different media (Alkan et al., 2009).
Potential in Optical Applications : Some derivatives have been identified as potential candidates for optical limiting applications, highlighting its use in advanced materials research (Chandrakantha et al., 2013).
特性
IUPAC Name |
1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXNEXTXAIVFDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168484 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
956453-12-6 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956453-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


